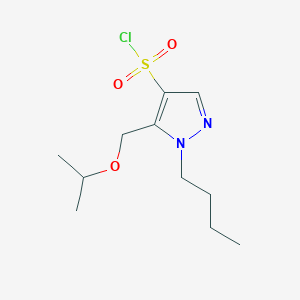

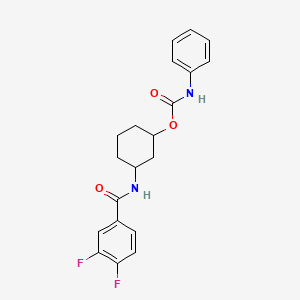

![molecular formula C13H22INO3 B2997001 Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate CAS No. 2169497-71-4](/img/structure/B2997001.png)

Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate” is an organic compound with the CAS Number: 1160246-84-3 . It has a molecular weight of 367.23 . The compound is typically stored at -10 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H22INO3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(9-14)17-13/h10H,4-9H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

This compound has a molecular weight of 367.23 . It is typically stored at -10 degrees Celsius and is available in powder form . The compound’s InChI Code is 1S/C13H22INO3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(9-14)17-13/h10H,4-9H2,1-3H3 , which provides a specific description of the molecule’s structure.Scientific Research Applications

Synthesis and Reactivity

- The synthesis and reactivity of spirocyclic compounds like Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate have been studied for their potential in creating biologically active heterocycles. For instance, Moskalenko and Boev (2012) developed a general procedure for synthesizing spirocyclic 3-oxotetrahydrofurans, highlighting the compound's utility in generating other heterocyclic compounds with potential biological activity (Moskalenko & Boev, 2012).

Applications in Organic Synthesis

- Meyers et al. (2009) described scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, underscoring its importance as a precursor for further chemical transformations. These processes enable access to chemical spaces complementary to piperidine ring systems, suggesting the versatility of spirocyclic compounds in organic synthesis (Meyers et al., 2009).

Radical Cyclization Processes

- The use of tert-butyl hydroperoxide and tetrabutylammonium iodide-promoted radical cyclization processes to generate azaspirocyclohexadienyl radicals from α-imino-N-arylamides and α-azido-N-arylamides has been explored. This method affords high yields of azaspirocyclohexadienones under an oxygen atmosphere, demonstrating the compound's role in advanced synthetic methodologies (Li, Yang, Su, & Yu, 2015).

Molecular Structure Analysis

- The molecular structure of related spirocyclic compounds has been determined through techniques such as X-ray diffraction analysis, illustrating the detailed conformational characteristics of these molecules. For example, Moriguchi et al. (2014) synthesized and analyzed the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, demonstrating the compound's intricate molecular architecture (Moriguchi et al., 2014).

Novel Compound Synthesis

- The creation of novel compounds through photochemical and thermal rearrangement processes also highlights the compound's relevance in research. Lattes et al. (1982) provided evidence supporting the stereoelectronic theory in the rearrangement of oxaziridines, a process critical for understanding the behavior of related spirocyclic compounds (Lattes et al., 1982).

properties

IUPAC Name |

tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22INO3/c1-12(2,3)18-11(16)15-8-10(7-14)17-9-13(15)5-4-6-13/h10H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQGYRHHTRGOTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(OCC12CCC2)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2996923.png)

![2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2996924.png)

![4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2996926.png)

![2-Methoxy-1-azaspiro[4.5]dec-1-ene](/img/structure/B2996932.png)

![2,2-Dimethyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2996936.png)

![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2996937.png)

![5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2996940.png)